N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide
Descripción
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c1-13-5-4-6-14(2)20(13)27-18(29)12-30-19-11-15(3)26-21(28-19)16-7-9-17(10-8-16)22(23,24)25/h4-11H,12H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGVVASDWCQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reaction of 2,6-Dimethylaniline with Chloroacetyl Chloride
2-Chloro-N-(2,6-dimethylphenyl)acetamide is synthesized via nucleophilic acyl substitution. 2,6-Dimethylaniline reacts with chloroacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine is typically employed to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions, yielding the chloroacetamide derivative as a crystalline solid (melting point: 213°C).
Key Parameters
- Molar Ratio : 1:1 (2,6-dimethylaniline : chloroacetyl chloride)
- Solvent : Dichloromethane or THF
- Temperature : 0–25°C
- Yield : 85–92%
Synthesis of 6-Methyl-2-[4-(Trifluoromethyl)phenyl]pyrimidin-4-ol
The pyrimidine core is constructed through cyclocondensation or cross-coupling strategies.
Cyclocondensation of Ethyl Acetoacetate with 4-Trifluoromethylbenzamidine
A one-pot cyclization reaction between ethyl acetoacetate and 4-trifluoromethylbenzamidine forms the pyrimidine ring. The amidine is prepared by treating 4-trifluoromethylbenzonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −20°C. Subsequent condensation with ethyl acetoacetate in refluxing ethanol yields 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol.
Reaction Conditions
Etherification: Coupling Chloroacetamide with Pyrimidin-4-ol
The final step involves forming the ether linkage between the acetamide and pyrimidine moieties.
Nucleophilic Substitution Under Basic Conditions
2-Chloro-N-(2,6-dimethylphenyl)acetamide reacts with the sodium salt of 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol in dimethylformamide (DMF). Potassium carbonate facilitates deprotonation of the hydroxyl group, generating an alkoxide that displaces chloride.
Procedure
- Deprotonation : Pyrimidin-4-ol (1 equiv) and K₂CO₃ (2 equiv) in DMF, stirred at 25°C for 30 minutes.
- Substitution : 2-Chloro-N-(2,6-dimethylphenyl)acetamide (1.2 equiv) added, heated to 80°C for 12 hours.
- Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).
Performance Metrics
Mitsunobu Reaction for Ether Formation
For sterically hindered substrates, the Mitsunobu reaction ensures efficient etherification. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) mediate the coupling between the pyrimidin-4-ol and 2-hydroxy-N-(2,6-dimethylphenyl)acetamide.
Conditions
- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent : THF
- Temperature : 0°C → 25°C (12 hours)
- Yield : 75–82%
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (4:1) to remove unreacted starting materials and byproducts.
Spectroscopic Analysis
- ¹H NMR : Peaks at δ 2.25 (s, 6H, Ar–CH₃), δ 4.72 (s, 2H, OCH₂CO), δ 6.95–7.45 (m, aromatic protons).
- IR : C=O stretch at 1650 cm⁻¹, C–O–C asymmetric stretch at 1240 cm⁻¹.
- MS : [M+H]⁺ at m/z 446.2.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency for the exothermic acylation and coupling steps, reducing reaction times by 40% compared to batch processes.
Solvent Recycling
DMF and ethanol are recovered via fractional distillation, achieving >90% solvent reuse and minimizing waste.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation during etherification is mitigated by maintaining a 1:1 molar ratio of pyrimidin-4-ol to chloroacetamide and strict temperature control.
Catalytic System Degradation
In Suzuki couplings, catalyst poisoning by trifluoromethyl groups is addressed by using Pd(OAc)₂ with XPhos ligand, enhancing stability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This could involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, this compound might be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound might find applications in the development of new materials, agrochemicals, or as a specialty chemical in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Features and Substituent Variations
Pyrimidine-Linked Acetamides
- N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (): Structural differences: The pyrimidine ring is connected via a sulfur atom instead of oxygen. Substituents include 4,6-dimethylpyrimidine and a 2-chlorophenyl group. Impact: Sulfur linkages may alter electronic properties and bioavailability compared to oxygen-based linkers.
Benzamide-Acetamide Hybrids (Urease Inhibitors) ():
- Examples include Compound 8 (2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide) and Compound 13 (N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide).
- Key differences : These incorporate sulfonamide and benzamide groups, diverging from the pyrimidine-oxy-acetamide backbone.
- Biological activity : Designed as urease inhibitors, their sulfamoyl groups likely enhance binding to enzyme active sites, a feature absent in the target compound .
Physicochemical Properties
Melting Points and Yields ():
| Compound | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| 8 | 70.2 | 168–173 | 0.79 |
| 9 | 67.9 | 165–167 | 0.81 |
| 11 | 63.8 | 105–107 | 0.73 |
| 13 | 72.5 | 241–248 | 0.83 |
- Comparison : Higher melting points (e.g., 241–248°C for Compound 13) correlate with increased structural rigidity from sulfonamide and isoxazole groups. The target compound’s simpler structure may exhibit lower thermal stability, though experimental data are lacking.
Pyrimidine-Alkylation Strategies ():
- N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (): Synthesized via reaction of 4,6-dimethylpyrimidin-2-thiol with 2-chlorophenyl carbamic chloride.
- Target compound : Likely synthesized using analogous alkylation of pyrimidin-4-ol with chloroacetamide derivatives. The oxygen linker may require milder conditions compared to sulfur-based couplings .
Functional Group Influence on Bioactivity
- Trifluoromethyl (CF₃) groups: Present in both the target compound and diflufenican (: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide).
- Methyl substituents : The 2,6-dimethylphenyl group in the target compound may reduce steric hindrance compared to bulkier groups (e.g., dichlorophenyl in ), improving binding kinetics .
Actividad Biológica
N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is N-(2,6-dimethylphenyl)-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetamide. It features a pyrimidine ring and a trifluoromethyl group, which are significant for its biological properties. The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : This can be achieved through the condensation of aldehydes or ketones with ammonia or amines.
- Introduction of the Trifluoromethyl Group : Commonly accomplished using trifluoromethyl iodide or sulfonates under nucleophilic substitution conditions.
- Coupling with Acetamide : Finalizing the structure by linking the acetamide moiety to the pyrimidine.
The biological activity of this compound may involve various mechanisms, including:
- Enzyme Inhibition : The compound could act as an inhibitor by binding to specific enzymes, thus preventing substrate interaction and subsequent catalysis.
- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit significant activity against cancer cell lines and other biological targets .
Case Studies
Several studies have explored the biological effects of related compounds:
- Antiproliferative Activity : A study demonstrated that derivatives of similar structures show varying degrees of antiproliferative effects on cancer cell lines such as HeLa (human cervix carcinoma) and L1210 (murine leukemia cells). For instance, compounds with modifications in the amide bond displayed improved activity profiles compared to their parent structures .
- In Silico Studies : Computational docking studies have shown that modifications in the molecular structure can enhance binding affinity to target proteins involved in cancer progression. These studies suggest that specific functional groups in the compound facilitate stronger interactions with active sites of enzymes or receptors .
Research Findings
A summary of significant findings related to this compound includes:
Q & A
Q. What are the key synthetic routes for N-(2,6-dimethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling strategies. For example:
- Step 1 : Fluoropyrimidine intermediates (e.g., 6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol) are prepared via condensation of β-keto esters with amidines under mild, metal-free conditions .
- Step 2 : Etherification of the hydroxyl group with 2-chloro-N-(2,6-dimethylphenyl)acetamide in polar aprotic solvents (e.g., NMP) at 120°C for 16 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) yields the final product. Reported yields range from 31% to 60% depending on substituent steric effects .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Etherification | NMP, 120°C, 16 h | 31% | |
| Purification | CH₂Cl₂/MeOH (50:1) | 60% |
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- ¹H NMR : Peaks at δ 2.21 (s, 3H, CH₃), δ 4.08 (s, 2H, SCH₂), and δ 7.10–7.75 (m, Ar-H) confirm acetamide and aromatic substituents .
- LC-MS : Molecular ion peaks (e.g., m/z 314.0 [M+H]⁺) validate molecular weight .
- X-ray Crystallography : Resolves stereochemistry of the pyrimidine core (if crystals are obtainable) .
Q. What functional groups govern its reactivity?
- Methodological Answer :
- Ether Linkage (C-O-C) : Susceptible to nucleophilic substitution under acidic/basic conditions.
- Acetamide (NHCO) : Participates in hydrogen bonding and hydrolysis reactions at extreme pH .
- Trifluoromethylphenyl Group : Enhances metabolic stability and influences π-π stacking in target binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Replace NMP with DMF or DMSO to improve solubility and reaction kinetics .
- Catalysis : Use Pd/Cu catalysts for C-O bond formation, reducing reaction time to 6–8 hours .
- Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer, minimizing side products .
Q. How to resolve contradictions in NMR data between batches?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks (e.g., overlapping aromatic signals) .
- HPLC-PDA : Detects trace impurities (e.g., unreacted starting materials) affecting shifts .
- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ can resolve solvent-induced shift variations .
Q. What computational tools predict biological targets or metabolic pathways?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screens against kinase or GPCR targets using the pyrimidine core as a pharmacophore .
- ADMET Prediction (SwissADME) : Forecasts metabolic hotspots (e.g., acetamide hydrolysis) .
- Quantum Mechanics (Gaussian) : Models reaction pathways for trifluoromethyl group stability under physiological conditions .
Q. How to design experiments assessing metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation .
- CYP450 Inhibition Studies : Use fluorogenic substrates to identify enzyme interactions (e.g., CYP3A4) .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported melting points (e.g., 85–87°C vs. 224–226°C in similar analogs).
- Resolution :
- Recrystallization : Repurify using ethanol/water mixtures to isolate polymorphic forms .
- DSC/TGA : Differentiate between crystalline and amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
